molecular formula C19H27N3O3S B7186218 N-[1-(2-azabicyclo[2.2.1]heptan-2-ylsulfonyl)piperidin-4-yl]-2-methylbenzamide

N-[1-(2-azabicyclo[2.2.1]heptan-2-ylsulfonyl)piperidin-4-yl]-2-methylbenzamide

Cat. No.: B7186218
M. Wt: 377.5 g/mol
InChI Key: MFXLLODPQQUWFN-UHFFFAOYSA-N
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Description

N-[1-(2-azabicyclo[221]heptan-2-ylsulfonyl)piperidin-4-yl]-2-methylbenzamide is a complex organic compound that features a unique bicyclic structure

Properties

IUPAC Name

N-[1-(2-azabicyclo[2.2.1]heptan-2-ylsulfonyl)piperidin-4-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3S/c1-14-4-2-3-5-18(14)19(23)20-16-8-10-21(11-9-16)26(24,25)22-13-15-6-7-17(22)12-15/h2-5,15-17H,6-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXLLODPQQUWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CCN(CC2)S(=O)(=O)N3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-azabicyclo[2.2.1]heptan-2-ylsulfonyl)piperidin-4-yl]-2-methylbenzamide typically involves multiple steps. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form the 2-azabicyclo[2.2.1]heptane core . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-azabicyclo[2.2.1]heptan-2-ylsulfonyl)piperidin-4-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[1-(2-azabicyclo[2.2.1]heptan-2-ylsulfonyl)piperidin-4-yl]-2-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(2-azabicyclo[2.2.1]heptan-2-ylsulfonyl)piperidin-4-yl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-azabicyclo[2.2.1]heptane: A simpler bicyclic compound used in similar applications.

    3-azabicyclo[3.2.1]octane: Another bicyclic compound with different ring sizes and properties.

    2-azabicyclo[2.2.1]hept-5-en-3-one: A related compound with an additional double bond and ketone group.

Uniqueness

N-[1-(2-azabicyclo[221]heptan-2-ylsulfonyl)piperidin-4-yl]-2-methylbenzamide is unique due to its combination of a bicyclic core with a sulfonyl group and a benzamide moiety

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